molecular formula C13H9BrF2OZn B14882331 3-(3',4'-DifluorobenZyloxy)phenylZinc bromide

3-(3',4'-DifluorobenZyloxy)phenylZinc bromide

Cat. No.: B14882331
M. Wt: 364.5 g/mol
InChI Key: FFBOVYYUVUBTKS-UHFFFAOYSA-M
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Description

3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(3’,4’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:

3(3,4Difluorobenzyloxy)bromobenzene+Zn3(3,4Difluorobenzyloxy)phenylzincbromide3-(3',4'-Difluorobenzyloxy)bromobenzene + Zn \rightarrow 3-(3',4'-Difluorobenzyloxy)phenylzinc bromide 3−(3′,4′−Difluorobenzyloxy)bromobenzene+Zn→3−(3′,4′−Difluorobenzyloxy)phenylzincbromide

Industrial Production Methods

In an industrial setting, the production of 3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for high efficiency, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions typically involving mild temperatures and inert atmospheres.

Major Products

    Oxidation: Phenols, quinones

    Reduction: Hydrocarbons

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is used in a wide range of scientific research applications:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic addition and substitution. The difluorobenzyloxy group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of the desired products.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3’,4’-Dichlorobenzyloxy)phenylzinc bromide
  • 3-(3’,4’-Dimethoxybenzyloxy)phenylzinc bromide
  • 3-(3’,4’-Difluorophenyl)zinc bromide

Uniqueness

3-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is unique due to the presence of the difluorobenzyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules, where precise control over reaction outcomes is essential.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-4-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

FFBOVYYUVUBTKS-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OCC2=CC(=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

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